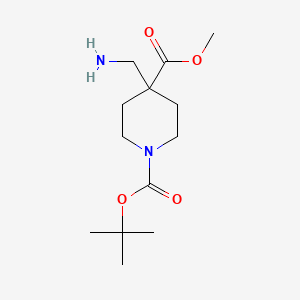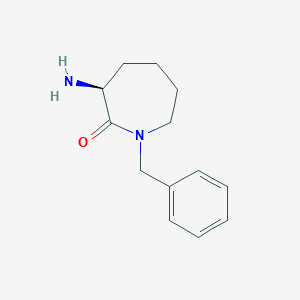
4-(4-Aminophenyl)thiomorpholin-1,1-dioxid
Übersicht
Beschreibung
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
4-(4-Aminophenyl)thiomorpholin-1,1-dioxid: dient als wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Molekülstruktur ermöglicht die Einführung von Sulfonamidgruppen, die in vielen Arzneimittelformulierungen eine zentrale Rolle spielen. Diese Verbindung kann bei der Entwicklung von Diuretika, Carboanhydrase-Inhibitoren und in bestimmten antiretroviralen Therapien im Rahmen der Synthese von Proteaseinhibitoren eingesetzt werden .
Materialwissenschaften
In der Materialwissenschaft machen die thermische Stabilität und Reaktivität dieser Verbindung sie für die Herstellung neuartiger polymerer Materialien geeignet. Diese Materialien könnten möglicherweise einzigartige Eigenschaften wie hohe thermische Beständigkeit oder spezielle elektrische Leitfähigkeit aufweisen, was sie in der Elektronik oder als Teil von Verbundwerkstoffen für Luft- und Raumfahrt-Anwendungen nützlich macht .
Farben- und Pigmentproduktion
Die Aminogruppe, die in This compound vorhanden ist, ist eine funktionelle Gruppe, die an der Synthese von Farbstoffen und Pigmenten beteiligt sein kann. Sie kann als Ausgangsmaterial für die Produktion von Azofarbstoffen dienen, die in der Textilindustrie aufgrund ihrer leuchtenden Farben und chemischen Stabilität weit verbreitet sind .
Analytische Chemie
Diese Verbindung kann in der analytischen Chemie als Derivatisierungsmittel zum Nachweis verschiedener Substanzen verwendet werden. Ihre Fähigkeit, mit anderen Verbindungen zu reagieren und sich mit ihnen zu verbinden, kann die Nachweisfähigkeit chromatografischer Verfahren verbessern und die Identifizierung und Quantifizierung von Analyten in komplexen Gemischen unterstützen .
Pflanzenschutzmittelforschung
In der Pflanzenschutzmittelforschung könnte This compound als Vorläufer für die Synthese neuer Pestizide oder Herbizide untersucht werden. Seine strukturelle Flexibilität ermöglicht die Herstellung von Verbindungen, die spezifische Enzyme oder Rezeptoren in Schädlingen angreifen können, wodurch ein Weg für die Entwicklung effektiverer und umweltfreundlicherer landwirtschaftlicher Chemikalien geschaffen wird .
Antimikrobielle Mittel
Die Fähigkeit der Verbindung, Sulfonamidstrukturen zu bilden, kann genutzt werden, um neue antimikrobielle Mittel zu schaffen. Die Forschung an sulfonamidbasierten Verbindungen ist nach wie vor relevant, da sie eine breite bakterielle Aktivität aufweisen und der Bedarf an neuen Antibiotika zur Bekämpfung resistenter Bakterienstämme besteht .
Wirkmechanismus
Safety and Hazards
Handling “4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide” requires caution as it can cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing gloves, eye protection, and face protection are recommended . If skin or eye irritation occurs or persists, medical advice should be sought .
Zukünftige Richtungen
As for the future directions of “4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide”, it’s difficult to predict without specific context. The compound could potentially be used in various chemical reactions or as an intermediate in the synthesis of other compounds. Its properties might also make it useful in certain industrial applications .
Eigenschaften
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZCPNIYKUNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650113 | |
| Record name | 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105297-10-7 | |
| Record name | 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)






